molecular formula C13H14ClN3O5S B11260341 ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate

ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate

Cat. No.: B11260341
M. Wt: 359.79 g/mol
InChI Key: UZSXMXZFWBXAAA-UHFFFAOYSA-N
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Description

Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate is a complex organic compound that features a pyrazole ring substituted with a sulfamoyl group and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate typically involves multiple steps. One common route includes the formation of the pyrazole ring followed by the introduction of the sulfamoyl and ester groups. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a precursor for bioactive compounds.

    Medicine: It has potential therapeutic applications, such as in the development of new drugs.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
  • Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1H-pyrazole-3-carboxylate

Uniqueness

Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The presence of the sulfamoyl group and the ester group also contributes to its distinct properties compared to similar compounds.

Properties

Molecular Formula

C13H14ClN3O5S

Molecular Weight

359.79 g/mol

IUPAC Name

ethyl 5-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1H-pyrazole-3-carboxylate

InChI

InChI=1S/C13H14ClN3O5S/c1-3-22-13(18)10-7-12(16-15-10)23(19,20)17-8-4-5-11(21-2)9(14)6-8/h4-7,17H,3H2,1-2H3,(H,15,16)

InChI Key

UZSXMXZFWBXAAA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)Cl

Origin of Product

United States

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